1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
説明
1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a urea-based compound featuring a dibenzo[b,f][1,4]oxazepin scaffold linked to a 3,4-dimethoxyphenyl group. The dibenzooxazepin core consists of two fused benzene rings and a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, with a ketone group at position 11. The 3,4-dimethoxyphenyl substituent introduces two electron-donating methoxy groups, which may enhance solubility and influence electronic interactions in biological systems.
Characterization methods for similar compounds include density functional theory (DFT) calculations for spectroscopic properties (e.g., UV-Vis, NMR) and experimental techniques like IR and Raman spectroscopy, as noted in studies of structurally related molecules .
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-19-10-8-14(12-20(19)29-2)24-22(27)23-13-7-9-17-15(11-13)21(26)25-16-5-3-4-6-18(16)30-17/h3-12H,1-2H3,(H,25,26)(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQMMKAMYSAVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be dissected into its functional components:
- 3,4-Dimethoxyphenyl : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
- Dibenzo[b,f][1,4]oxazepin : This core structure is known for various biological activities, including neuroprotective effects.
- Urea Group : The presence of a urea linkage may enhance the compound's binding affinity to target proteins.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 348.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various pathogens, including bacteria and fungi . The proposed mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Effects
Studies have suggested that compounds with dibenzo[b,f][1,4]oxazepin structures demonstrate anticancer activity. For example, certain derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved include modulation of signaling cascades related to cell survival and death.
Neuroprotective Properties
The dibenzo[b,f][1,4]oxazepin framework is associated with neuroprotective effects. Research has indicated that such compounds may protect neuronal cells from oxidative stress and excitotoxicity . This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Analgesic and Anti-inflammatory Activity
Compounds derived from similar scaffolds have demonstrated analgesic and anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in various studies . These properties suggest potential therapeutic applications in pain management and inflammatory disorders.
Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited enhanced activity compared to standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into dibenzo[b,f][1,4]oxazepin derivatives revealed their ability to inhibit the growth of breast cancer cells in vitro. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis rates. Results showed significant reductions in cell viability at micromolar concentrations .
科学的研究の応用
Anticancer Potential
Recent studies have indicated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the disruption of metabolic pathways essential for tumor growth.
Case Study:
In a study involving multiple cancer cell lines, compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screenings suggest that it may possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Research Findings:
A series of related compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy: Its ability to induce apoptosis in cancer cells could be harnessed for developing novel anticancer agents.
- Antimicrobial Treatments: The antimicrobial properties may lead to new treatments for bacterial infections resistant to current antibiotics.
- Neuroprotective Effects: Some studies suggest that related compounds might offer neuroprotective benefits due to their antioxidant properties.
類似化合物との比較
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogs and atomic composition.
Key Observations:
Substituent Effects on the Phenyl Group :
- The 3,4-dimethoxyphenyl group in the target compound introduces two methoxy (-OCH3) groups, which are electron-donating and may improve solubility compared to the electron-withdrawing 4-fluorophenyl group in .
- The 2-ethoxyphenyl group in has a larger ethoxy (-OCH2CH3) substituent in the ortho position, which could reduce solubility but enhance membrane permeability due to increased lipophilicity.
The absence of substituents on the oxazepin ring in the target compound and may allow greater conformational flexibility.
Spectroscopic and Computational Insights :
- DFT studies on similar compounds (e.g., 3,4-dimethoxyphenyl-containing molecules) suggest that methoxy groups influence UV-Vis absorption and NMR chemical shifts, which are critical for structural elucidation .
- IR and Raman data for analogs highlight distinct vibrational modes associated with urea linkages and aromatic systems, aiding in compound identification .
Implications for Research and Development
- Bioactivity : The 3,4-dimethoxyphenyl group’s electron-rich nature may enhance interactions with polar residues in enzyme active sites, while fluorine in could improve target selectivity.
- Synthetic Challenges : Ortho-substituted analogs (e.g., ) may require optimized reaction conditions to mitigate steric effects during synthesis.
- Drug-Likeness : Methoxy groups in the target compound balance solubility and permeability, making it a promising candidate for further pharmacological evaluation.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea, and what reaction conditions optimize yield?
- Answer : The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core under reflux conditions using solvents like toluene or dichloromethane.
- Urea linkage : Coupling of the dimethoxyphenyl isocyanate with the oxazepine amine intermediate via nucleophilic substitution.
- Key reagents : Boc-protecting groups or carbodiimides (e.g., DCC) to activate intermediates.
- Optimization : Yields improve with controlled temperatures (50–80°C), anhydrous conditions, and catalytic bases like triethylamine. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .
Q. How is structural characterization of this compound performed, and what spectral signatures confirm its identity?
- Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and urea NH protons (δ 8.0–9.5 ppm, broad).
- ¹³C NMR : Carbonyl signals (C=O at δ ~160–170 ppm), aromatic carbons (δ 110–150 ppm).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z ~450–470, confirming the molecular formula (C₂₄H₂₁N₃O₅).
- XRD : Single-crystal analysis (if available) validates stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Early studies on structurally analogous dibenzo oxazepine-urea derivatives suggest:
- Neuropharmacological potential : Modulation of dopamine D2 receptors (IC₅₀ ~50–100 nM) via π-stacking interactions with aromatic residues .
- Anticancer activity : Inhibition of kinase pathways (e.g., MAPK) in in vitro models (IC₅₀ ~1–10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy across different assays?
- Answer : Contradictions often arise from:
- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Solubility issues : Optimize DMSO concentrations (<0.1%) or use surfactants (e.g., Tween-80).
- Metabolic instability : Conduct microsomal stability studies (e.g., liver microsomes + NADPH) to identify rapid degradation .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to dopamine D2 receptors, focusing on urea’s hydrogen-bonding with Asp114 and aromatic stacking with Phe389 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .
Q. What methodologies are recommended for identifying metabolites and metabolic pathways?
- Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. Major Phase I metabolites often include O-demethylation (mass shift: -14 Da) .
- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodent models.
- CYP inhibition assays : Identify cytochrome P450 isoforms involved (e.g., CYP3A4/2D6) using fluorescent substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
